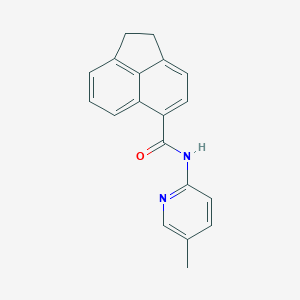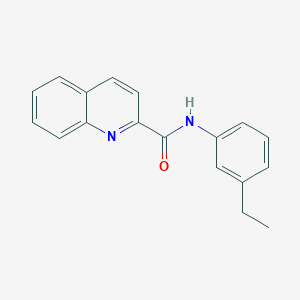![molecular formula C11H11Cl2NO3 B496650 [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727674-39-7](/img/structure/B496650.png)
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol (DCPDO) is a synthetic compound that is used in various laboratory experiments and scientific research applications. It is a white crystalline solid with a molecular weight of 228.11 g/mol. DCPDO is a versatile compound that can be used in a variety of scientific experiments and research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Applications : This compound has been used in the synthesis of various polymers and functionalized materials. Summers, Quirk, and Summers et al. demonstrated its application in the synthesis of aromatic carboxyl functionalized polymers, emphasizing its utility in creating novel materials with specific chemical functionalities (Summers & Quirk, 1996); (Summers et al., 2013).
Crystal Structure Analysis : De Souza et al. and Xiong et al. explored the crystal structures of compounds related to this chemical, providing insights into the molecular arrangements and interactions that define its physical properties (De Souza et al., 2015); (Xiong et al., 2010).
Applications in Material Science
Photophysical and Nonlinear Optical Properties : Murthy et al. investigated the nonlinear optical properties of related oxazole derivatives, highlighting their potential in photonic and optoelectronic applications (Murthy et al., 2013).
Optoelectronic Properties : Abbas et al. synthesized new bicyclic oxazolidine compounds related to this chemical, exploring their optoelectronic properties using density functional theory, which is crucial for the development of new materials in electronics and photonics (Abbas et al., 2018).
Medicinal Chemistry and Bioactivity
Antimicrobial Activity : Mehta conducted a study on the antibacterial properties of compounds containing an oxazolyl fragment, similar to the subject compound, showing potential applications in developing new antimicrobial agents (Mehta, 2016).
Antifungal Activity : Delcourt et al. investigated the antifungal activity of new polyazole derivatives from a similar compound, demonstrating its relevance in developing antifungal treatments (Delcourt et al., 2004).
Coordination Chemistry
Transition Metal Coordination : Gómez et al. reviewed the use of oxazoline ligands in transition metal-catalyzed asymmetric syntheses, highlighting the versatility of these compounds in complex and important chemical reactions (Gómez et al., 1999).
Metal Complexation and Catalysis : Jones et al. explored the tautomerism and metal complexation of oxazoline derivatives, demonstrating their potential use in catalysis and coordination chemistry (Jones et al., 2013).
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-1-2-8(9(13)3-7)10-14-11(4-15,5-16)6-17-10/h1-3,15-16H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOUQDWLMMHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![1-(4-Methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-4h-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B496570.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)


![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)

![N-(2-phenoxyethyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B496585.png)

![4-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B496588.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B496590.png)